molecular formula C20H22ClF2N3O B14172314 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide CAS No. 923024-79-7

4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide

Cat. No.: B14172314
CAS No.: 923024-79-7
M. Wt: 393.9 g/mol
InChI Key: VQWIFGLMYKBQQJ-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The presence of the piperazine ring in the structure contributes to its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide typically involves the reaction of 2-chlorophenylpiperazine with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization or distillation to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and difluorophenyl groups. This unique structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

923024-79-7

Molecular Formula

C20H22ClF2N3O

Molecular Weight

393.9 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide

InChI

InChI=1S/C20H22ClF2N3O/c21-16-4-1-2-5-19(16)26-12-10-25(11-13-26)9-3-6-20(27)24-18-8-7-15(22)14-17(18)23/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,24,27)

InChI Key

VQWIFGLMYKBQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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